N,N-Diisopropyl-4-pentylbenzamide
Overview
Description
N,N-Diisopropyl-4-pentylbenzamide is a chemical compound with the molecular formula C18H29NO and a molecular weight of 275.43 g/mol . It is a benzamide derivative characterized by the presence of two isopropyl groups and a pentyl chain attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diisopropyl-4-pentylbenzamide can be synthesized through the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . The reaction is promoted by lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides. This method is efficient and selective, producing α-sulfenylated ketones without the need for transition metal catalysts or organometallic reagents.
Industrial Production Methods
Industrial production of this compound typically involves the use of activated amides and organometallic reagents. The process may include the use of N-methoxy-N-methyl amides for acylation reactions with organolithium and organomagnesium reagents . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-4-pentylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N-Diisopropyl-4-pentylbenzamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-4-pentylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity towards target molecules . The stability and planarity of the amide group, due to resonance stabilization, play a crucial role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylbenzamide: Lacks the pentyl chain, resulting in different chemical and physical properties.
N,N-Diisopropyl-4-methylbenzamide: Contains a methyl group instead of a pentyl chain, affecting its reactivity and applications.
N,N-Diisopropyl-4-ethylbenzamide: Features an ethyl group, leading to variations in its chemical behavior and uses.
Uniqueness
N,N-Diisopropyl-4-pentylbenzamide is unique due to the presence of the pentyl chain, which enhances its hydrophobicity and influences its interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research and industry .
Properties
IUPAC Name |
4-pentyl-N,N-di(propan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-6-7-8-9-16-10-12-17(13-11-16)18(20)19(14(2)3)15(4)5/h10-15H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUJGDLSJVRRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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